molecular formula C16H12ClN5O2 B1193536 SB202

SB202

Cat. No.: B1193536
M. Wt: 341.755
InChI Key: ONXVMYQYSMSLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SB202, also known as SB202190, is a pyridinyl imidazole compound recognized for its potent inhibition of p38 mitogen-activated protein (MAP) kinases, particularly p38β . It has been extensively studied in the context of cancer therapy, notably Sézary Syndrome (SS), a rare cutaneous T-cell lymphoma. This compound demonstrates preferential inhibition of p38β over p38α in vivo, which is critical for modulating apoptosis in SS cell lines such as H9 and Hut78 . Its pharmacological profile includes both on-target kinase inhibition and off-target effects on kinases like glycogen synthase kinase 3β (GSK3β), contributing to its therapeutic efficacy .

Properties

Molecular Formula

C16H12ClN5O2

Molecular Weight

341.755

IUPAC Name

4-(2-Chloropyrido[2,3-d] pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one

InChI

InChI=1S/C16H12ClN5O2/c1-24-9-4-5-12-11(7-9)19-13(23)8-22(12)15-10-3-2-6-18-14(10)20-16(17)21-15/h2-7H,8H2,1H3,(H,19,23)

InChI Key

ONXVMYQYSMSLML-UHFFFAOYSA-N

SMILES

O=C1NC2=C(C=CC(OC)=C2)N(C3=C(C=CC=N4)C4=NC(Cl)=N3)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB202;  SB-202;  SB 202

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative Pharmacological Profiles

Parameter This compound SB203580 BIRB796
IC50 (p38β) 50 nM 100 nM 10 nM
Off-Targets Yes Yes No
Apoptosis Inhibition (H9 cells) 80% 60% 40%

Table 2. Structural and Functional Attributes

Attribute This compound SB203580 BIRB796
Chemical Class Pyridinyl imidazole Pyridinyl imidazole Diaryl urea
Key Therapeutic Use SS, inflammation Inflammation Rheumatoid arthritis

Discussion of Research Findings

This compound’s p38β specificity and off-target GSK3β inhibition make it uniquely effective in SS compared to SB203580 and BIRB796. However, its off-target activity poses challenges for therapeutic selectivity. BIRB796’s pan-p38 inhibition lacks efficacy in SS but may be preferable for diseases requiring broad p38 suppression. Structural differences between these compounds underscore the importance of kinase inhibitor design in balancing specificity and off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB202
Reactant of Route 2
SB202

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.